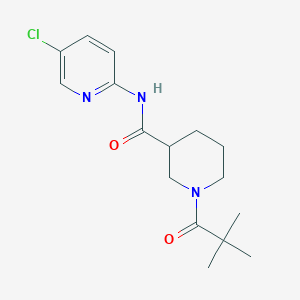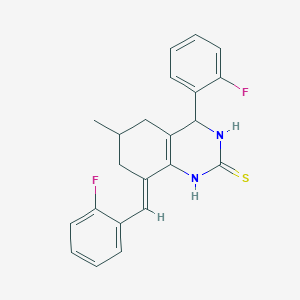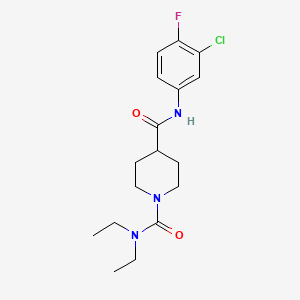
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective activator of KCNQ1/KCNE1 potassium channels, which are involved in regulating the electrical activity of cells and play a critical role in various physiological processes.
作用機序
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide acts as a selective activator of KCNQ1/KCNE1 potassium channels, which are responsible for regulating the repolarization phase of the cardiac action potential and the excitability of neurons. By enhancing the activity of these channels, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide can modulate the electrical activity of cells and prevent abnormal electrical impulses that can lead to various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of potassium channel activity, the suppression of neuronal excitability, the prevention of abnormal heart rhythms, and the inhibition of cancer cell growth. These effects are mediated through the selective activation of KCNQ1/KCNE1 channels and the subsequent modulation of cellular electrical activity.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is its selectivity for KCNQ1/KCNE1 channels, which allows for specific modulation of cellular electrical activity without affecting other ion channels. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is its relatively low potency, which requires higher concentrations to achieve significant effects.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide, including the development of more potent analogs, the investigation of its effects on other ion channels and cellular processes, and the exploration of its therapeutic potential in various diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide in combination with other drugs or therapies may enhance its efficacy and expand its applications in the clinic.
合成法
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is synthesized through a multistep process that involves the coupling of 5-chloro-2-pyridinylamine with 3-piperidinecarboxylic acid, followed by the introduction of a 2,2-dimethylpropanoyl group through a Friedel-Crafts acylation reaction. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cardiology, and cancer biology. In neuroscience, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to enhance the activity of KCNQ1/KCNE1 channels, leading to the suppression of neuronal excitability and the reduction of seizures in animal models. In cardiology, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been found to have antiarrhythmic effects, as it can modulate the electrical activity of cardiac cells and prevent abnormal heart rhythms. In cancer biology, N-(5-chloro-2-pyridinyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-16(2,3)15(22)20-8-4-5-11(10-20)14(21)19-13-7-6-12(17)9-18-13/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTISTGKVCDCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)

![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)
